molecular formula C27H26ClN3O3 B11423652 1-(3-chloro-4-methylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(3-chloro-4-methylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11423652
M. Wt: 476.0 g/mol
InChI Key: UWPMUXPNBWKGGN-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-Methylphenyl)-4-{1-[2-(2-Methoxyphenoxy)Ethyl]-1H-1,3-Benzodiazol-2-Yl}Pyrrolidin-2-One is a complex organic compound that features a pyrrolidinone core linked to a benzodiazole moiety and a chloromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-Methylphenyl)-4-{1-[2-(2-Methoxyphenoxy)Ethyl]-1H-1,3-Benzodiazol-2-Yl}Pyrrolidin-2-One typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole intermediate, followed by the introduction of the pyrrolidinone ring through cyclization reactions. The final step often involves the attachment of the chloromethylphenyl group via nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-Methylphenyl)-4-{1-[2-(2-Methoxyphenoxy)Ethyl]-1H-1,3-Benzodiazol-2-Yl}Pyrrolidin-2-One can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds (Grignard reagents) are often employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1-(3-Chloro-4-Methylphenyl)-4-{1-[2-(2-Methoxyphenoxy)Ethyl]-1H-1,3-Benzodiazol-2-Yl}Pyrrolidin-2-One has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-Methylphenyl)-4-{1-[2-(2-Methoxyphenoxy)Ethyl]-1H-1,3-Benzodiazol-2-Yl}Pyrrolidin-2-One involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

    1-(3-Chloro-4-Methylphenyl)-2-Pyrrolidinone: Shares the pyrrolidinone core but lacks the benzodiazole moiety.

    4-(2-Methoxyphenoxy)Ethyl-Benzodiazole: Contains the benzodiazole and methoxyphenoxy groups but lacks the pyrrolidinone core.

Uniqueness: 1-(3-Chloro-4-Methylphenyl)-4-{1-[2-(2-Methoxyphenoxy)Ethyl]-1H-1,3-Benzodiazol-2-YL}Pyrrolidin-2-One is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H26ClN3O3

Molecular Weight

476.0 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C27H26ClN3O3/c1-18-11-12-20(16-21(18)28)31-17-19(15-26(31)32)27-29-22-7-3-4-8-23(22)30(27)13-14-34-25-10-6-5-9-24(25)33-2/h3-12,16,19H,13-15,17H2,1-2H3

InChI Key

UWPMUXPNBWKGGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5OC)Cl

Origin of Product

United States

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